PaaZ Enzyme Demonstrates >100-Fold Preference for Native Pathway over Crotonyl-CoA
The bifunctional PaaZ enzyme from Escherichia coli exhibits a striking substrate specificity profile when its hydratase domain is compared to its native substrate oxepin-CoA and the generic analog crotonyl-CoA. The enzyme shows 100% relative activity with oxepin-CoA, which ultimately yields 3-oxo-5,6-dehydrosuberyl-CoA, but only 1% relative activity with crotonyl-CoA [1]. This 100-fold difference in specificity confirms that the enzyme is highly specialized for the pathway intermediate and is a poor substitute for generic enoyl-CoA hydratase assays.
| Evidence Dimension | Substrate specificity (relative activity) |
|---|---|
| Target Compound Data | 100% (measured via oxepin-CoA, the direct precursor) |
| Comparator Or Baseline | Crotonyl-CoA: 1% |
| Quantified Difference | 100-fold higher activity for the native substrate over crotonyl-CoA |
| Conditions | E. coli PaaZ enzyme assay, photometric test |
Why This Matters
This data justifies the procurement of 3-oxo-5,6-dehydrosuberyl-CoA or its precursors for accurate PaaZ enzyme characterization, as off-the-shelf enoyl-CoA substrates like crotonyl-CoA are demonstrably poor proxies.
- [1] Teufel R, et al. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. J Biol Chem. 286(13):11021-34. Table 2. PMID: 21296885. View Source
